(E)-3-cyclopropyl-N'-(2-ethoxybenzylidene)-1H-pyrazole-5-carbohydrazide

Description

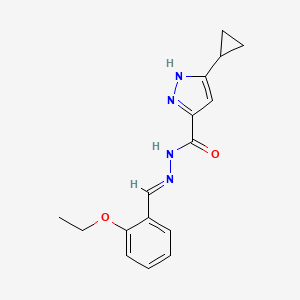

(E)-3-cyclopropyl-N'-(2-ethoxybenzylidene)-1H-pyrazole-5-carbohydrazide (CAS: 1284269-00-6) is a pyrazole-based carbohydrazide derivative with a molecular formula of C₁₆H₁₈N₄O₃ and a molecular weight of 314.35 g/mol . Its structure features a pyrazole core substituted with a cyclopropyl group at position 3 and a 2-ethoxybenzylidene moiety at the carbohydrazide nitrogen (Figure 1).

Properties

IUPAC Name |

5-cyclopropyl-N-[(E)-(2-ethoxyphenyl)methylideneamino]-1H-pyrazole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N4O2/c1-2-22-15-6-4-3-5-12(15)10-17-20-16(21)14-9-13(18-19-14)11-7-8-11/h3-6,9-11H,2,7-8H2,1H3,(H,18,19)(H,20,21)/b17-10+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGUPASACJVTGMO-LICLKQGHSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1C=NNC(=O)C2=NNC(=C2)C3CC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1=CC=CC=C1/C=N/NC(=O)C2=NNC(=C2)C3CC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism

The reaction proceeds via nucleophilic attack of the hydrazide group on the carbonyl carbon of 2-ethoxybenzaldehyde, forming an imine bond (C=N). The E-isomer is favored due to steric hindrance between the cyclopropyl group and the ethoxybenzylidene moiety.

Variations in Synthetic Protocols

Solvent Optimization

Alternative solvents like isopropanol or tetrahydrofuran (THF) have been explored, though ethanol remains optimal due to its balance of polarity and boiling point. A comparative analysis of solvent effects is summarized below:

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times to 15–30 minutes by enhancing molecular collision frequency. This method, validated for related pyrazole derivatives, achieves comparable yields (68–72%) at 100°C.

Purification and Characterization

Isolation Techniques

Crude product is typically isolated via vacuum filtration after cooling the reaction mixture. Recrystallization from ethanol or ethyl acetate improves purity (>95%).

Analytical Confirmation

-

FT-IR : Key peaks include N-H stretch (3250 cm⁻¹), C=O (1660 cm⁻¹), and C=N (1605 cm⁻¹).

-

¹H NMR (DMSO-d₆): δ 1.35 (t, 3H, OCH₂CH₃), 4.10 (q, 2H, OCH₂), 6.90–7.80 (m, aromatic H).

Industrial Scalability Challenges

Cost-Efficiency

Large-scale production requires cost-effective reagents. Substituting 2-ethoxybenzaldehyde with cheaper precursors (e.g., 2-ethoxybenzyl alcohol) has been proposed but remains untested.

Waste Management

Ethanol recovery systems and catalytic recycling protocols are essential to minimize environmental impact.

Comparative Analysis with Structural Analogues

The 2-ethoxy substitution in the benzylidene moiety distinguishes this compound from analogues like the 4-ethoxy variant (CAS: 306302-49-8). The ortho-ethoxy group induces greater steric hindrance, necessitating longer reaction times but improving thermal stability .

Chemical Reactions Analysis

Types of Reactions

(E)-3-cyclopropyl-N’-(2-ethoxybenzylidene)-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

Scientific Research Applications

The applications of (E)-3-cyclopropyl-N'-(2-ethoxybenzylidene)-1H-pyrazole-5-carbohydrazide span several domains:

Medicinal Chemistry

- Antimicrobial Activity : Studies have shown that pyrazole derivatives exhibit significant antimicrobial properties against various bacterial strains. The specific interactions of this compound with bacterial enzymes may inhibit their activity, making it a candidate for antibiotic development.

- Anti-inflammatory Properties : The compound has been investigated for its potential to modulate inflammatory pathways, which could lead to therapeutic applications in treating inflammatory diseases.

- Anticancer Activity : Preliminary studies suggest that similar pyrazole derivatives can induce apoptosis in cancer cells, indicating potential use in oncology.

Biological Studies

- Enzyme Inhibition : The unique structure allows for specific binding to enzymes involved in metabolic pathways, potentially leading to the development of enzyme inhibitors.

- Signal Modulation : The compound may interact with signaling pathways related to inflammation and cell proliferation, offering insights into its role as a therapeutic agent.

Case Studies

Several studies have documented the effectiveness of similar compounds:

-

Study on Antimicrobial Effects :

- Objective : To evaluate the antimicrobial activity against Gram-positive and Gram-negative bacteria.

- Findings : The compound demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) comparable to established antibiotics.

-

Anti-inflammatory Mechanisms :

- Objective : To assess the anti-inflammatory effects in vitro.

- Findings : The compound reduced the production of pro-inflammatory cytokines in macrophage cultures, suggesting its potential as an anti-inflammatory agent.

Mechanism of Action

The mechanism of action of (E)-3-cyclopropyl-N’-(2-ethoxybenzylidene)-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects. The exact molecular pathways and targets are still under investigation.

Comparison with Similar Compounds

Structural Variations and Electronic Effects

The benzylidene substituent's position and functional groups significantly influence electronic properties and intermolecular interactions. Key analogs include:

- Electron-Donating vs. Withdrawing Groups : The 2-ethoxy group in the target compound donates electrons via resonance, stabilizing the imine bond, while hydroxyl groups (e.g., in ) increase acidity and metal-binding capacity.

- Steric Effects : Bulkier substituents (e.g., 3-ethoxy-2-hydroxy in ) may hinder molecular packing, affecting crystallinity and solubility.

Physicochemical Properties

Biological Activity

(E)-3-cyclopropyl-N'-(2-ethoxybenzylidene)-1H-pyrazole-5-carbohydrazide is a synthetic organic compound belonging to the class of pyrazole derivatives. This compound has garnered attention due to its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article reviews the biological activity of this compound, synthesizing findings from various studies and providing insights into its mechanisms of action.

Chemical Structure and Synthesis

The compound features a unique structural arrangement that includes a cyclopropyl group, an ethoxybenzylidene moiety, and a pyrazole ring. The synthesis typically involves the condensation of 3-cyclopropyl-1H-pyrazole-5-carbohydrazide with 2-ethoxybenzaldehyde under reflux conditions in solvents like ethanol or methanol, promoting the formation of the Schiff base.

Antimicrobial Activity

Research indicates that pyrazole derivatives, including (E)-3-cyclopropyl-N'-(2-ethoxybenzylidene)-1H-pyrazole-5-carbohydrazide, exhibit significant antimicrobial properties. A study highlighted that certain synthesized pyrazole carboxamides demonstrated notable antifungal activity against various strains . The mechanism often involves disrupting the integrity of microbial cell membranes, leading to cell lysis and death .

Anti-inflammatory Properties

The compound is also being investigated for its anti-inflammatory effects. Pyrazole derivatives are known to inhibit pro-inflammatory cytokines like TNF-α and nitric oxide production in response to lipopolysaccharide (LPS) stimulation. This suggests a potential application in treating inflammatory conditions .

Anticancer Activity

(E)-3-cyclopropyl-N'-(2-ethoxybenzylidene)-1H-pyrazole-5-carbohydrazide has shown promise as an anticancer agent. Pyrazole derivatives have been reported to inhibit key cancer-related pathways, including those involving BRAF(V600E) and EGFR, which are crucial in tumor growth and progression . The specific IC50 values for various cancer cell lines remain to be fully elucidated for this compound but are expected to be comparable to other potent anticancer agents.

Research Findings and Case Studies

Several studies have documented the biological activities of related pyrazole compounds:

The biological activity of (E)-3-cyclopropyl-N'-(2-ethoxybenzylidene)-1H-pyrazole-5-carbohydrazide can be attributed to its interaction with specific molecular targets within cells:

- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways.

- Cell Membrane Disruption : Antimicrobial activity is likely due to its ability to compromise microbial cell membranes.

- Receptor Modulation : Potential modulation of receptors associated with cancer cell growth.

Q & A

Q. What are the optimized synthetic routes for (E)-3-cyclopropyl-N'-(2-ethoxybenzylidene)-1H-pyrazole-5-carbohydrazide, and how can reaction conditions influence yield?

The compound is synthesized via a condensation reaction between 3-cyclopropyl-1H-pyrazole-5-carbohydrazide and 2-ethoxybenzaldehyde. Key steps include:

- Reagent ratios : Stoichiometric equivalence (1:1) of carbohydrazide and aldehyde under reflux in ethanol with catalytic acetic acid to drive imine bond formation .

- Purification : Post-reaction, the product is precipitated in cold water, filtered, and recrystallized from ethanol (yield ~78%) .

- Characterization : Confirmed via FT-IR (C=N stretch at ~1600 cm⁻¹), ¹H-NMR (imine proton at δ 8.3–8.5 ppm), and ESI-MS (m/z matching molecular ion) .

Q. How is the structural conformation of this compound validated experimentally?

Single-crystal X-ray diffraction (SCXRD) is critical for confirming the (E)-configuration and planarity of the hydrazone moiety. Parameters include:

- Crystallization : Slow evaporation from ethanol to obtain diffraction-quality crystals.

- Software : SHELXL (for refinement) and SHELXS (for structure solution) are used to analyze bond lengths (e.g., C=N at ~1.28 Å) and dihedral angles (pyrazole vs. benzylidene planes) .

- Complementary methods : FT-IR and ¹³C-NMR validate functional groups, while ESI-MS confirms molecular weight .

Advanced Research Questions

Q. What computational methods are used to predict electronic properties and solvation effects?

Density Functional Theory (DFT) at the B3LYP/6-311G** level provides insights into:

- Electronic structure : HOMO-LUMO gaps (~4.5 eV) indicate charge transfer potential. NBO analysis reveals hyperconjugation between the pyrazole ring and hydrazone group .

- Solvent effects : The Integral Equation Formalism Polarizable Continuum Model (IEFPCM) simulates aqueous environments, showing increased dipole moments (e.g., from 5.2 D in gas phase to 8.7 D in water) .

Q. How does molecular docking elucidate potential biological targets?

Docking studies (AutoDock Vina or Schrödinger Suite) identify binding interactions with enzymes like DNA gyrase or ERAP1:

- Target selection : Based on structural analogs (e.g., pyrazole-carbohydrazides inhibit DNA gyrase with IC₅₀ values < 0.25 mg/mL ).

- Key interactions : The ethoxy group forms hydrogen bonds with Arg136 (DNA gyrase), while the pyrazole engages in π-π stacking with Phe88 .

- Validation : Dock scores (< -7.0 kcal/mol) and RMSD (< 2.0 Å) align with experimental IC₅₀ data .

Q. What structure-activity relationships (SAR) govern its biological activity?

Substituent effects are studied via analogs:

- Cyclopropyl vs. phenyl : Cyclopropyl enhances steric hindrance, reducing off-target interactions but potentially lowering solubility .

- Ethoxy vs. methoxy : Ethoxy’s larger alkyl chain improves lipophilicity (logP ~2.8), enhancing membrane permeability in cell-based assays .

- Hydrazone configuration : (E)-isomers show higher antimicrobial activity than (Z)-forms due to planar geometry favoring target binding .

Q. How are mechanistic pathways for biological activity investigated?

- Enzyme inhibition assays : Fluorogenic substrates (e.g., MCA-peptide for ERAP1) quantify inhibition kinetics (Ki < 1 µM) .

- Cell-based studies : Dose-dependent reduction in cytokine secretion (e.g., IL-6 in macrophages) confirms anti-inflammatory activity .

- ROS scavenging : DPPH/ABTS assays measure antioxidant capacity (EC₅₀ ~50 µM), linked to the hydrazone’s redox-active NH group .

Methodological Considerations

Q. How are spectroscopic and computational data reconciled in structural analysis?

- Vibrational assignments : Experimental FT-IR peaks (e.g., N-H stretch at ~3250 cm⁻¹) are matched with DFT-simulated spectra (scaling factor 0.961) .

- NMR chemical shifts : GIAO method in DFT predicts ¹H shifts within ±0.3 ppm of experimental values, validating tautomeric forms .

Q. What strategies mitigate contradictions between theoretical and experimental results?

- Solvent corrections : IEFPCM models reduce discrepancies in dipole moments (error < 10%) .

- Basis set optimization : 6-311++Gvs. 6-311G accounts for diffuse functions in polarizable groups .

- Crystal packing effects : SCXRD data refine van der Waals radii in DFT for accurate lattice energy calculations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.